molecular formula C5H6N2O2S B1230020 alpha-Amino-4-isothiazolylacetic acid CAS No. 34653-48-0

alpha-Amino-4-isothiazolylacetic acid

Cat. No.: B1230020
CAS No.: 34653-48-0
M. Wt: 158.18 g/mol
InChI Key: JWVOSCWQPDNXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Amino-4-isothiazolylacetic acid is a compound that belongs to the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Compounds in this family are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Chemical Reactions Analysis

Types of Reactions: alpha-Amino-4-isothiazolylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazoles .

Mechanism of Action

The mechanism of action of alpha-Amino-4-isothiazolylacetic acid involves the inhibition of enzymes that contain thiol groups at their active sites. This inhibition occurs through the formation of mixed disulfides, which disrupts the enzyme’s normal function . This mechanism is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Comparison: alpha-Amino-4-isothiazolylacetic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other isothiazoles and thiazoles. Its ability to form mixed disulfides with thiol-containing enzymes sets it apart from other similar compounds.

Properties

CAS No.

34653-48-0

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

2-amino-2-(1,2-thiazol-4-yl)acetic acid

InChI

InChI=1S/C5H6N2O2S/c6-4(5(8)9)3-1-7-10-2-3/h1-2,4H,6H2,(H,8,9)

InChI Key

JWVOSCWQPDNXGF-UHFFFAOYSA-N

SMILES

C1=C(C=NS1)C(C(=O)O)N

Canonical SMILES

C1=C(C=NS1)C(C(=O)O)N

Synonyms

alpha-amino-4-isothiazolylacetic acid

Origin of Product

United States

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